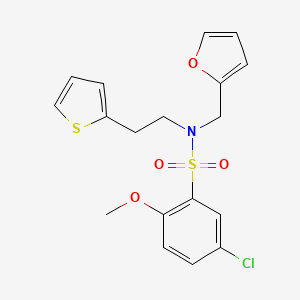

![molecular formula C10H11ClO4S B2643694 Ethyl 4-[(chlorosulfonyl)methyl]benzoate CAS No. 446847-82-1](/img/structure/B2643694.png)

Ethyl 4-[(chlorosulfonyl)methyl]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-[(chlorosulfonyl)methyl]benzoate is a chemical compound with the CAS Number: 446847-82-1 . It has a molecular weight of 262.71 . The IUPAC name for this compound is this compound . It is stored at a temperature of -10 degrees and is available in powder form .

Synthesis Analysis

The synthesis of this compound and related compounds can be achieved through various chemical reactions. For instance, compounds with similar structures have been synthesized through reactions involving Knoevenagel condensation or by reacting specific benzaldehydes with ethyl acetoacetate in the presence of catalytic amounts of piperidine and trifluoroacetic acid under reflux conditions.Molecular Structure Analysis

The molecular structure of this compound is characterized by X-ray crystallography, which provides insights into the arrangement of atoms within the molecule. Single-crystal X-ray diffraction studies have determined structures of closely related compounds, revealing their crystallization in specific crystal systems and the formation of intramolecular hydrogen bonds.Chemical Reactions Analysis

This compound undergoes various chemical reactions, including condensation reactions and interactions with other compounds, leading to a range of products with diverse properties. For example, it can participate in reactions that involve hydrogen bonding and molecular interactions, forming supramolecular structures.Physical And Chemical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and crystalline structure, are determined through experimental studies . These properties are crucial for understanding the compound’s behavior in various environments and for its application in different fields .Scientific Research Applications

Hydrogen-Bonded Supramolecular Structures

Ethyl 4-[(chlorosulfonyl)methyl]benzoate is utilized in the study of hydrogen-bonded supramolecular structures. For instance, in one study, molecules of a similar compound, ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, were linked by N-H...O hydrogen bonds, forming a chain of edge-fused and alternating rings. This research is significant for understanding molecular interactions and the formation of complex structures in chemistry (Portilla et al., 2007).

Synthetic Reagents for Organic Synthesis

This compound is also important as a synthetic reagent in organic synthesis. In a study, ethyl and other alkyl 2-(2-benzothiazolylsulfinyl)acetates were found effective for sulfinyl-Knoevenagel reaction with various aldehydes, which are key in synthesizing biologically active natural products and chiral compounds (Du et al., 2012).

Catalyst in Renewable PET Production

Another application is in the production of renewable PET (polyethylene terephthalate). This compound-related compounds are used as catalysts in Diels–Alder and dehydrative aromatization reactions, crucial for producing biobased terephthalic acid precursors (Pacheco et al., 2015).

Role in Juvenile Hormone Synthesis Inhibition

This compound also plays a role in inhibiting juvenile hormone synthesis in insects. A study demonstrated that ethyl 4-[(S)-2-benzylhexyloxy)]benzoate, a derivative, inhibits juvenile hormone biosynthesis by suppressing the transcription of biosynthetic enzymes in the corpora allata of Bombyx mori (Kaneko et al., 2011).

Safety and Hazards

Ethyl 4-[(chlorosulfonyl)methyl]benzoate is considered hazardous. It has been assigned the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . These statements indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name |

ethyl 4-(chlorosulfonylmethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO4S/c1-2-15-10(12)9-5-3-8(4-6-9)7-16(11,13)14/h3-6H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIYYMJAPJWLWKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

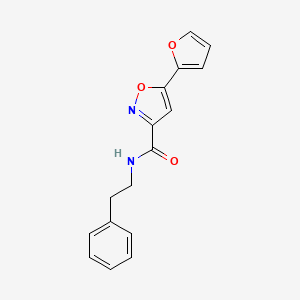

![6-(2-Methyl-5-(3-(trifluoromethyl)phenyl)furan-3-yl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2643611.png)

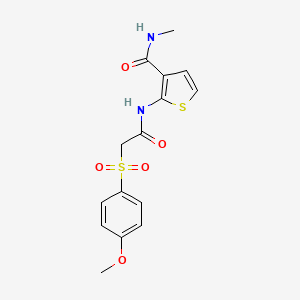

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2643616.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2643619.png)

![N-(2-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2643620.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2643621.png)

![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2643622.png)

![Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2643626.png)

![N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2643628.png)

![2-(ethylthio)-3-(4-methoxyphenyl)-N-(o-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2643629.png)

![4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzamide](/img/structure/B2643632.png)